![molecular formula C20H20N6O2 B2365768 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)benzofuran-2-carboxamide CAS No. 1021094-78-9](/img/structure/B2365768.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activity.
Applications De Recherche Scientifique
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.
Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the development of novel materials with specific properties, such as enhanced durability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar structures.
Attachment of the pyrrolidine ring: : This step involves the nucleophilic substitution reaction between the pyrazolo[3,4-d]pyrimidine core and a suitable pyrrolidine derivative.
Synthesis of the benzofuran moiety: : The benzofuran ring can be constructed through various methods, such as the cyclization of o-alkynylphenols in the presence of a catalytic amount of a Lewis acid.
Coupling of intermediates: : The final coupling reaction typically involves connecting the benzofuran carboxamide with the 2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl moiety under appropriate conditions using reagents such as coupling agents like EDC or HATU.
Industrial Production Methods
For industrial-scale production, the synthesis pathways may be optimized for yield, cost-effectiveness, and safety:
Utilizing continuous flow reactors for efficient and scalable synthesis.
Implementing robust purification methods, such as recrystallization or chromatographic techniques, to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzofuran moiety, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the benzofuran ring, leading to partially or fully reduced products.
Substitution: : Nucleophilic or electrophilic substitutions can occur at different positions of the compound, especially at the pyrazolo[3,4-d]pyrimidine core and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or Jones reagent under acidic or basic conditions.
Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like alkyl halides or acyl chlorides under acidic or basic catalysis.
Major Products Formed
The major products depend on the type of reaction:
Oxidation typically leads to hydroxylated derivatives.
Reduction yields hydrogenated forms of the original compound.
Substitution reactions produce various alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves:
Molecular Targets: : The compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, influencing their activity.
Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
The combination of the benzofuran moiety with the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring provides unique chemical properties, such as enhanced stability and specific reactivity patterns.
The compound's structural diversity allows for multiple points of functionalization, making it a versatile molecule for various applications.
Propriétés
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRWWDZOLCFOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
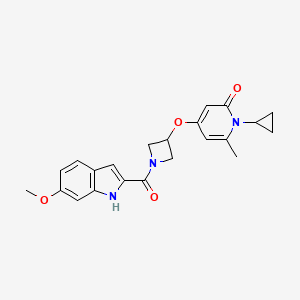
![N-(3-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2365686.png)
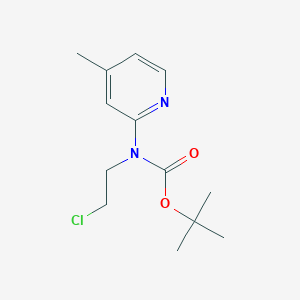

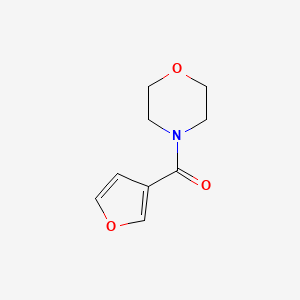
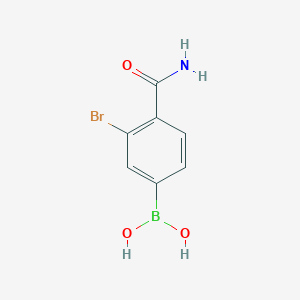
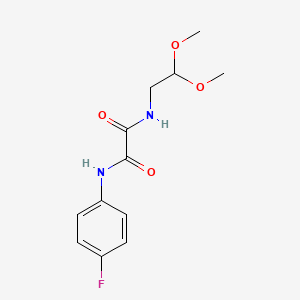

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)
![2-fluoro-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)pyridine-4-carboxamide](/img/structure/B2365699.png)
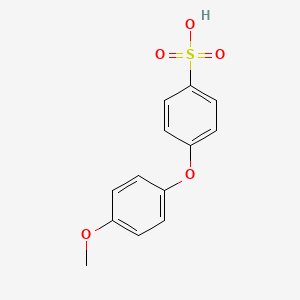
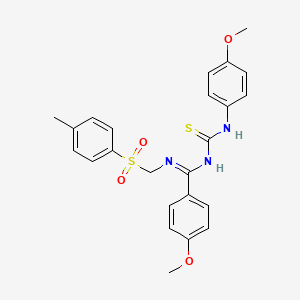
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
